GSK-1264

HIV integrase protein-protein interaction inhibitor ALLINI

GSK-1264 (CAS 1392118-63-6) is a prototypical allosteric inhibitor of HIV-1 integrase (ALLINI) that disrupts the interaction between integrase (IN) and the cellular cofactor LEDGF/p75. Unlike active-site strand-transfer inhibitors (INSTIs), GSK-1264 binds at the LEDGF/p75-binding pocket on the IN catalytic core domain dimer interface, inducing aberrant IN multimerization and thereby blocking late-stage viral replication rather than the early integration step.

Molecular Formula C26H28FNO5
Molecular Weight 453.51
CAS No. 1392118-63-6
Cat. No. B607759
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGSK-1264
CAS1392118-63-6
SynonymsGSK1264;  GSK-1264;  GSK 1264
Molecular FormulaC26H28FNO5
Molecular Weight453.51
Structural Identifiers
SMILESCC1=C(C(C2=C3C=CC=C2)=C([C@H](OC(C)(C)C)C(O)=O)N(C)C3=O)C=C(F)C4=C1CCCO4
InChIInChI=1S/C26H28FNO5/c1-14-15-11-8-12-32-22(15)19(27)13-18(14)20-16-9-6-7-10-17(16)24(29)28(5)21(20)23(25(30)31)33-26(2,3)4/h6-7,9-10,13,23H,8,11-12H2,1-5H3,(H,30,31)/t23-/m0/s1
InChIKeyLDALHHGVIZRJPA-QHCPKHFHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GSK-1264: Allosteric HIV-1 Integrase Inhibitor (ALLINI) for Antiviral Research and Drug Development


GSK-1264 (CAS 1392118-63-6) is a prototypical allosteric inhibitor of HIV-1 integrase (ALLINI) that disrupts the interaction between integrase (IN) and the cellular cofactor LEDGF/p75 [1]. Unlike active-site strand-transfer inhibitors (INSTIs), GSK-1264 binds at the LEDGF/p75-binding pocket on the IN catalytic core domain dimer interface, inducing aberrant IN multimerization and thereby blocking late-stage viral replication rather than the early integration step [2]. This compound is a foundational tool for probing non-catalytic IN functions, viral particle assembly, and the emergence of allosteric drug resistance.

Why ALLINI Substitution Is Not Straightforward: GSK-1264 vs. GSK002 Case Study


Allosteric integrase inhibitors are not interchangeable. Despite sharing a common binding region, GSK-1264 and the closely related ALLINI GSK002 exhibit fundamentally divergent sensitivity profiles across HIV-1 subtypes, with a near-zero correlation of inhibitory potency (R = 0.0492, R² = 0.0024) [1]. The compounds also differ in their dependency on LEDGF/p75: GSK-1264's antiviral IC50 shifts from ~55.2 nM to 11.0 nM in LEDGF-knockdown cells, indicating a host-factor-modulated potency that may not apply to other ALLINIs [2]. These quantitative disparities mean that substituting GSK-1264 with a structural analog without verifying the specific biological context risks invalidating phenotypic readouts in both mechanistic and translational studies.

Head-to-Head Quantitative Evidence for GSK-1264 Differentiation


LEDGF/p75-IN Interaction Disruption: Biochemical Potency vs. Cellular Potency

GSK-1264 inhibits the LEDGF/p75 IN-binding domain (IBD) interaction with the IN catalytic core domain (CCD) in a time-resolved FRET assay with a pIC50 of 8.2 ± 0.14 nM (IC50 ≈ 6.3 nM) [1]. In multicycle HIV-1 replication assays (MT-4 cells), the antiviral IC50 is ~38 nM [1]. While other ALLINIs such as BI-224436 and CX-14442 also disrupt the LEDGF-IN interaction, the relationship between biochemical and cellular potency is not uniform across the class. GSK-1264's ~6-fold shift between biochemical and cellular IC50 provides a quantifiable benchmark for evaluating target engagement vs. antiviral efficacy in LEDGF-dependent cellular environments.

HIV integrase protein-protein interaction inhibitor ALLINI LEDGF/p75 time-resolved FRET

Late-Stage Replication Block: GSK-1264 vs. Integrase Strand-Transfer Inhibitors (INSTIs)

GSK-1264 inhibits HIV-1 replication predominantly at a late, post-integration step. In time-of-addition experiments, treating virus-producing cells yielded an IC50 of ~12 nM, whereas treating target cells prior to infection gave an IC50 of ~557 nM—a 46-fold difference [1]. In contrast, raltegravir (an INSTI) blocks early integration and shows no such late-stage selectivity. This temporal mechanism is shared among ALLINIs but the quantitative ratio of late vs. early inhibition is compound-specific, making GSK-1264's 46-fold window a distinguishing feature for studies requiring clean temporal separation of replication steps.

HIV replication late-stage inhibitor ALLINI INSTI time-of-addition assay

Host Factor-Dependent Potency: LEDGF/p75 Knockdown Reverses GSK-1264 Sensitivity

GSK-1264's antiviral potency is modulated by the presence of the cellular cofactor LEDGF/p75. In 293T-derived cells expressing LEDGF-targeting shRNA, the IC50 decreased from 55.2 ± 10.2 nM (wild-type) to 11.0 ± 1.4 nM (LEDGF-knockdown), an ~5-fold increase in apparent potency [1]. In contrast, an integrase strand-transfer inhibitor showed no significant IC50 shift under identical conditions [1]. This host-factor-dependent behavior is a hallmark of LEDGF-competitive ALLINIs but the magnitude of the shift is compound-specific; GSK-1264's ~5-fold window provides a quantifiable metric for confirming on-target allosteric mechanism in cellular assays.

LEDGF/p75 host factor dependency shRNA knockdown IC50 shift ALLINI

Differential Resistance Landscape: GSK-1264 vs. GSK002 Across HIV-1 Subtypes

Despite structural similarity, GSK-1264 and GSK002 show strikingly different sensitivity profiles across a panel of HIV-1 strains. IC50 values for GSK-1264 range from 2 µM to <0.5 µM, while GSK002 values span <0.5 µM to >500 µM, with virtually no correlation between the two inhibitors (R = 0.0492, R² = 0.0024, p = 0.811) [1]. Resistance mutations selected by GSK1264 (e.g., A128T, W131C, N222K) map to residues distinct from those conferring GSK002 resistance [1]. This lack of cross-resistance establishes GSK-1264 as a distinct pharmacological entity within the ALLINI class and precludes the use of GSK002 or other ALLINIs as interchangeable tools in resistance profiling studies.

HIV-1 subtypes drug resistance ALLINI cross-resistance IC50 correlation

Structural Basis of Action: CCD-CTD Bridging vs. CCD-Only Binding

The 4.4 Å crystal structure of full-length HIV-1 IN bound to GSK-1264 (PDB: 5HOT) reveals the compound buried at the interface between the IN catalytic core domain (CCD) and C-terminal domain (CTD), directly stabilizing an inter-domain interaction that leads to aberrant IN polymerization [1]. This CCD-CTD bridging mode is distinct from the binding pose of BI-224436, which was solved at 2.93 Å in a minimal CCD-CTD ternary complex (PDB: 8EOL) and exhibits an asymmetric π-mediated interaction network [2]. The full-length structure of GSK-1264 captures the physiological oligomeric context of drug-induced aggregation, providing a more complete model for structure-guided optimization than the minimal domain constructs used for other ALLINIs.

X-ray crystallography integrase aggregation CCD-CTD interface ALLINI 4.4 Å structure

High-Impact Application Scenarios for GSK-1264 Based on Verified Differentiation Evidence


Mechanistic Dissection of Late-Stage HIV-1 Replication and Particle Maturation

GSK-1264 is the compound of choice for studies requiring clean temporal separation of early (entry, reverse transcription, integration) and late (assembly, budding, maturation) HIV-1 replication steps. The 46-fold differential between late-stage (IC50 ~12 nM) and early-stage (IC50 ~557 nM) inhibition [1] enables researchers to attribute phenotypic effects specifically to post-integration events without confounding early-step inhibition. This application is supported by the JBC 2014 time-of-addition data and is not achievable with INSTIs like raltegravir, which lack late-stage selectivity.

LEDGF/p75-Dependent Pharmacology and Host-Factor Screening

The ~5-fold increase in GSK-1264 potency upon LEDGF/p75 knockdown (IC50 from 55.2 nM to 11.0 nM) [1] makes this compound uniquely valuable for chemical biology screens that interrogate LEDGF/p75 dependency in HIV replication. By comparing GSK-1264 sensitivity between wild-type and LEDGF-depleted cells, researchers can confirm that observed antiviral effects are mediated through the LEDGF-IN binding interface. This LEDGF-dependent potency shift is not observed with INSTIs [1] and may vary quantitatively across ALLINIs, necessitating the use of well-characterized GSK-1264 reference material.

ALLINI Resistance Profiling and Cross-Resistance Mapping

GSK-1264 is essential for resistance studies because its sensitivity profile across HIV-1 subtypes is uncorrelated with that of other ALLINIs such as GSK002 (R² = 0.0024) [2]. Researchers mapping the genetic determinants of ALLINI susceptibility must include GSK-1264 to capture the full spectrum of resistance polymorphisms (e.g., A128T, W131C, N222K). Substituting GSK-1264 with GSK002 in resistance panels would systematically miss residues conferring GSK-1264-specific resistance and produce misleading structure-activity conclusions.

Structural Biology of Drug-Induced Integrase Aggregation

The full-length HIV-1 IN-GSK-1264 crystal structure (PDB: 5HOT, 4.4 Å) [2] is the only available structure capturing an ALLINI in complex with intact integrase in a polymer-like arrangement. This structure is indispensable for molecular modeling of drug-induced IN aggregation, for designing next-generation ALLINIs that modulate the CCD-CTD interface, and for interpreting cryo-EM reconstructions of IN polymers. Researchers engaged in structure-based ALLINI optimization should use GSK-1264 as the reference ligand for docking studies and molecular dynamics simulations of the full-length IN multimer.

Quote Request

Request a Quote for GSK-1264

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.